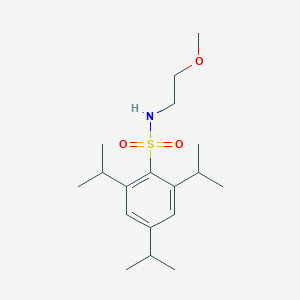

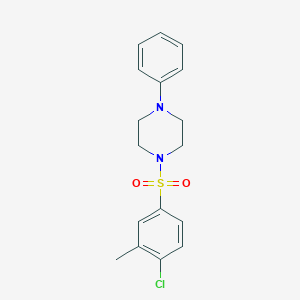

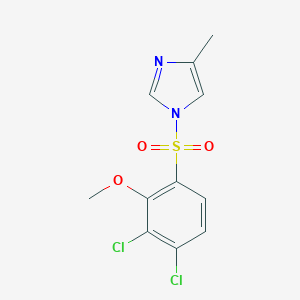

![molecular formula C13H12Cl2N2O3S B345835 [(2,5-二氯-4-乙氧基苯基)磺酰基]-3-吡啶胺 CAS No. 898654-35-8](/img/structure/B345835.png)

[(2,5-二氯-4-乙氧基苯基)磺酰基]-3-吡啶胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,5-dichloro-4-ethoxy-N-pyridin-3-ylbenzenesulfonamide is a potent and selective inhibitor of a specific isoform of protein kinase C (PKC) known as PKCθ. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

作用机制

2,5-dichloro-4-ethoxy-N-pyridin-3-ylbenzenesulfonamide is a potent and selective inhibitor of 2,5-dichloro-4-ethoxy-N-pyridin-3-ylbenzenesulfonamideθ. 2,5-dichloro-4-ethoxy-N-pyridin-3-ylbenzenesulfonamideθ is a member of the 2,5-dichloro-4-ethoxy-N-pyridin-3-ylbenzenesulfonamide family of serine/threonine kinases that plays a crucial role in immune cell activation and inflammation. By inhibiting 2,5-dichloro-4-ethoxy-N-pyridin-3-ylbenzenesulfonamideθ, 2,5-dichloro-4-ethoxy-N-pyridin-3-ylbenzenesulfonamide can reduce inflammation and immune cell activation, leading to potential therapeutic benefits in various diseases.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 2,5-dichloro-4-ethoxy-N-pyridin-3-ylbenzenesulfonamide are primarily related to its inhibition of 2,5-dichloro-4-ethoxy-N-pyridin-3-ylbenzenesulfonamideθ. By inhibiting 2,5-dichloro-4-ethoxy-N-pyridin-3-ylbenzenesulfonamideθ, this compound can reduce the activation of immune cells and the production of pro-inflammatory cytokines. This can lead to a reduction in inflammation and potential therapeutic benefits in various diseases.

实验室实验的优点和局限性

One advantage of using 2,5-dichloro-4-ethoxy-N-pyridin-3-ylbenzenesulfonamide in lab experiments is its selectivity for 2,5-dichloro-4-ethoxy-N-pyridin-3-ylbenzenesulfonamideθ. This allows for more precise targeting of this specific isoform of 2,5-dichloro-4-ethoxy-N-pyridin-3-ylbenzenesulfonamide, which can lead to more specific and effective therapeutic interventions. However, one limitation of using this compound is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.

未来方向

There are several future directions for research on 2,5-dichloro-4-ethoxy-N-pyridin-3-ylbenzenesulfonamide. One potential area of research is its potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential side effects. Finally, the development of more potent and selective inhibitors of 2,5-dichloro-4-ethoxy-N-pyridin-3-ylbenzenesulfonamideθ based on the structure of 2,5-dichloro-4-ethoxy-N-pyridin-3-ylbenzenesulfonamide is an area of ongoing research.

合成方法

The synthesis of 2,5-dichloro-4-ethoxy-N-pyridin-3-ylbenzenesulfonamide involves a multi-step process. The starting material for the synthesis is 2,5-dichlorobenzenesulfonyl chloride, which is reacted with 3-pyridineethanol to form 2,5-dichloro-N-(3-pyridinyl)benzenesulfonamide. This intermediate is then reacted with ethyl iodide to obtain the final product, 2,5-dichloro-4-ethoxy-N-pyridin-3-ylbenzenesulfonamide.

科学研究应用

N-(吡啶-2-基)酰胺和咪唑并[1,2-a]吡啶的化学多样性合成

该化合物在化学多样性合成N-(吡啶-2-基)酰胺和咪唑并[1,2-a]吡啶中作为前体,这些化合物因其多样的药用价值而备受关注。这些结构在不同的反应条件下由α-溴酮和2-氨基吡啶合成,突出了该化合物在有机合成中的多功能性 .

抗菌剂的开发

该化合物的衍生物因其抗菌活性而受到关注。例如,使用类似磺酰基化合物合成的取代咪唑化合物对多种细菌显示出活性,包括枯草芽孢杆菌和大肠杆菌 .

1,3,5-三嗪的制备

1,3,5-三嗪具有重要的生物学性质,包括抗肿瘤活性。该化合物可用于合成各种取代的1,3,5-三嗪,这些三嗪在癌症治疗和作为铁载体介导药物方面具有潜在的应用 .

医药中间体

该化合物的结构单元在制药行业具有价值。它可以用来制备中间体,从而开发具有抗菌、抗肿瘤和抗炎等活性的新药 .

农用化学品研究

该化合物的衍生物可用于农用化学品的合成。磺酰基和吡啶基赋予的独特理化性质使其成为作物保护活性成分的关键结构单元 .

含氟有机化学品的合成

该化合物的衍生物在含氟有机化学品的合成中起着至关重要的作用,含氟有机化学品在杀虫剂和药物的开发中至关重要。磺酰基的存在有助于将氟原子引入分子结构,从而增强所得化合物的生物活性 .

属性

IUPAC Name |

2,5-dichloro-4-ethoxy-N-pyridin-3-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O3S/c1-2-20-12-6-11(15)13(7-10(12)14)21(18,19)17-9-4-3-5-16-8-9/h3-8,17H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOYKIGEVGEISF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CN=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

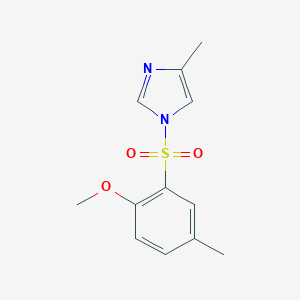

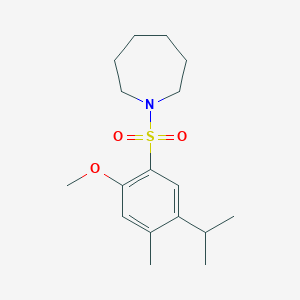

![1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345778.png)

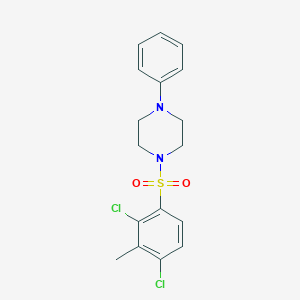

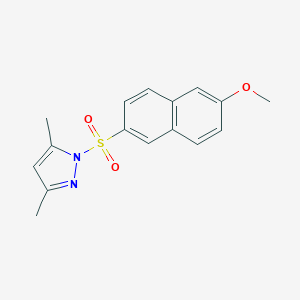

![4-Chloro-1-[(4-methylpiperidyl)sulfonyl]naphthalene](/img/structure/B345785.png)

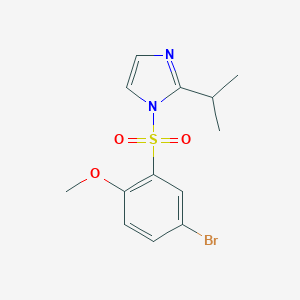

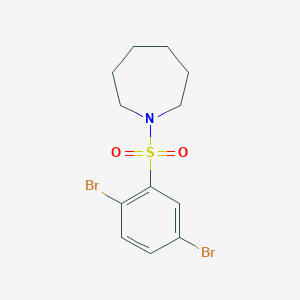

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345793.png)

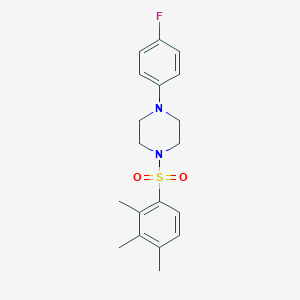

![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B345803.png)